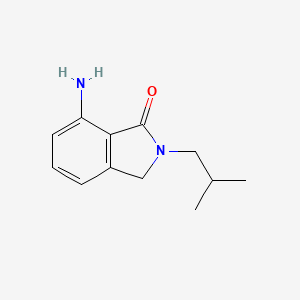
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of an appropriate anhydride with an amine, followed by cyclization. For instance, the reaction of phthalic anhydride with isobutylamine can yield the desired isoindolone structure under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the amino group or the isoindolone ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Chemistry: In organic chemistry, 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its isoindolone core is a common motif in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and advanced materials.
作用机制
The mechanism of action of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions.
相似化合物的比较
2,3-Dihydro-1H-isoindol-1-one: A simpler analog without the amino and isobutyl groups.
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the amino group and the isobutyl substituent. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its simpler analogs.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
7-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
InChI 键 |
PZWIZQRJAIKWCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC2=C(C1=O)C(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
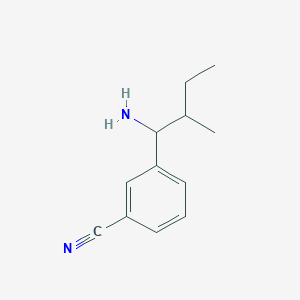
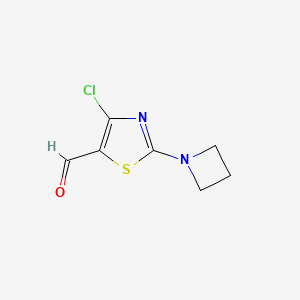
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)


![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
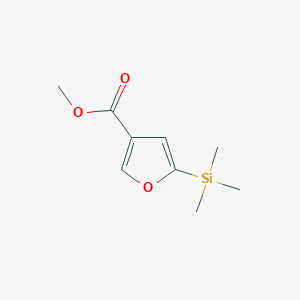
![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
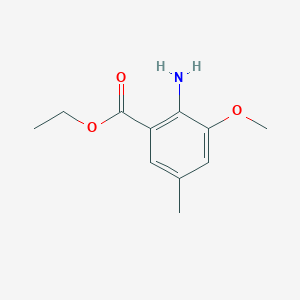
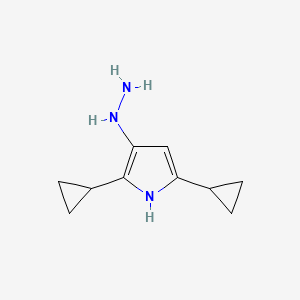
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
